1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone
Overview
Description
“1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone” is a synthetic compound with a unique structure. It has a molecular formula of C13H17ClN2O and a molecular weight of 252.74 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a chloropyridine ring via a methylene bridge . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 252.74 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the sources I accessed.
Scientific Research Applications
Synthesis and Chemical Characterization
Microwave Assisted Synthesis : This compound has been used in microwave-assisted synthesis, demonstrating its utility in creating new chemical structures. For instance, Merugu et al. (2010) employed a related compound in the synthesis of isoindoline derivatives, highlighting the efficiency of microwave irradiation in chemical reactions (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectroscopic Characterization : The compound's derivatives have been characterized using spectroscopic techniques. A study by Song et al. (2008) involved the use of FT-IR and FT-Raman spectroscopy for analyzing the vibrational spectra of a similar compound, contributing to our understanding of its molecular structure (Song et al., 2008).
Biological Applications
Antibacterial Activity : Certain derivatives of this compound have been found to possess antibacterial properties. For example, research by Merugu et al. (2010) and Elavarasan et al. (2014) demonstrated the antibacterial effectiveness of piperidine-containing pyrimidine imines and tetrazole substituted piperidine derivatives, respectively (Merugu, Ramesh, & Sreenivasulu, 2010); (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Cytotoxic Studies : The compound has been used in cytotoxic studies to evaluate its potential in medical applications. Govindhan et al. (2017) synthesized a related compound and assessed its cytotoxicity, adding to the understanding of its biological implications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Insecticidal and Fungicidal Activities
Insecticidal Activity : Some derivatives have shown potential as insecticides. Shi et al. (2008) explored the insecticidal properties of ethanone oxime derivatives, demonstrating the compound's versatility in different applications (Shi, Zhu, Song, 2008).
Fungicidal Activities : Additionally, studies have indicated that certain derivatives possess fungicidal properties. Zhu and Shi (2011) synthesized pyridine derivatives of dihydropyrimidinones and reported moderate fungicidal activities, suggesting the compound's potential in agricultural applications (Zhu & Shi, 2011).
Properties
IUPAC Name |
1-[3-[(6-chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-2-3-12(9-16)7-11-4-5-13(14)15-8-11/h4-5,8,12H,2-3,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSZBKMFJKLMTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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